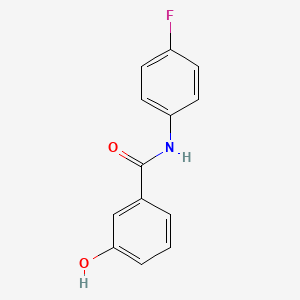

N-(4-fluorophenyl)-3-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(16)8-9/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEJDARAUWWGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 4 Fluorophenyl 3 Hydroxybenzamide Analogues

Established Synthetic Pathways for N-(4-fluorophenyl)-3-hydroxybenzamide and Related Structures

The synthesis of this compound and its analogues can be achieved through various established organic chemistry methodologies. These approaches range from traditional multi-step solution-phase synthesis to more high-throughput parallel synthesis strategies, which are particularly useful for generating libraries of related compounds for biological screening.

Multi-Step Organic Synthesis Approaches

A common and well-established method for the synthesis of N-aryl benzamides, such as this compound, involves the coupling of a carboxylic acid or its activated derivative with an aniline (B41778). A typical multi-step synthesis would proceed as follows:

Activation of the Carboxylic Acid: The synthesis generally begins with the activation of the carboxylic acid, 3-hydroxybenzoic acid. A common method for this is the conversion of the carboxylic acid to its corresponding acid chloride. This is often achieved by reacting 3-hydroxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent.

Amide Bond Formation: The resulting 3-hydroxybenzoyl chloride is then reacted with 4-fluoroaniline (B128567) in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction, known as the Schotten-Baumann reaction, forms the desired amide bond. The choice of base and solvent is crucial for optimizing the reaction yield and purity of the final product.

An alternative to the acid chloride route is the use of coupling reagents that facilitate the direct formation of the amide bond from the carboxylic acid and the amine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often in combination with an activating agent like N-hydroxybenzotriazole (HOBt), are frequently employed for this purpose. clearsynth.com

Flow chemistry offers a modern approach to multi-step synthesis, allowing for a continuous and automated process. This methodology utilizes packed columns with immobilized reagents and catalysts, which can streamline the synthesis and purification of complex molecules. syrris.jp

Application of Parallel Synthesis Strategies for Amide-Linked Analogues

Parallel synthesis has become an invaluable tool in medicinal chemistry for the rapid generation of large numbers of structurally related compounds, known as libraries. This approach is particularly well-suited for the synthesis of amide-linked analogues of this compound.

In a typical parallel synthesis setup, a common scaffold, such as 3-hydroxybenzoic acid, is reacted with a diverse set of building blocks, in this case, a variety of substituted anilines, in a spatially separated manner, often in multi-well plates. This allows for the simultaneous synthesis of a library of N-aryl-3-hydroxybenzamides. Each well of the plate contains a unique combination of reactants, leading to a distinct final product.

The key advantages of parallel synthesis include:

Increased Throughput: A large number of compounds can be synthesized in a short amount of time.

Efficiency: Automation and robotics can be employed to handle the repetitive liquid handling and reaction workups.

Facilitated SAR Studies: The resulting library of compounds is ideal for structure-activity relationship (SAR) studies, as it allows for the systematic evaluation of the effects of different substituents on biological activity.

Solid-phase synthesis is another powerful technique that can be integrated with parallel synthesis. In this approach, one of the starting materials is attached to a solid support (e.g., a resin bead), and the reactions are carried out on this support. This simplifies the purification process, as excess reagents and byproducts can be washed away, and the desired product is cleaved from the solid support in the final step.

Structure-Guided Derivatization for Enhanced Biological Activity

Structure-guided derivatization is a key strategy in drug discovery aimed at optimizing the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For this compound, this involves systematically modifying different parts of the molecule, including the N-phenyl ring, the hydroxybenzamide core, and the linker region.

Modifications to the N-Phenyl Ring Moieties

The N-phenyl ring of this compound offers a prime location for structural modifications to explore the structure-activity relationship. The nature, position, and size of substituents on this ring can significantly influence the compound's interaction with its biological target.

Studies on related N-phenylbenzamide derivatives have shown that the introduction of different substituents on the N-phenyl ring can modulate their biological activity. For example, in a series of N-phenylbenzamide derivatives evaluated as inhibitors of Enterovirus 71 (EV71), the presence and nature of substituents on the N-phenyl ring (referred to as benzene (B151609) ring B in the study) had a notable impact on their antiviral activity. mdpi.com The introduction of electron-withdrawing groups, such as chlorine and bromine, at the para-position of the N-phenyl ring was found to increase the anti-EV71 activity. mdpi.com

| Compound | Substituent on N-phenyl ring | IC50 (µM) against EV71 (SZ-98 strain) |

|---|---|---|

| Analogue 1 | 4-Cl | 15 ± 1.5 |

| Analogue 2 | 4-Br | 12 ± 1.2 |

| Analogue 3 | Unsubstituted | >100 |

Structural Alterations of the Hydroxybenzamide Core

In a study of novel N-substituted benzimidazole (B57391) carboxamides, the introduction of hydroxyl and methoxy (B1213986) groups on the phenyl ring of the benzamide (B126) moiety influenced their antiproliferative and antibacterial activities. nih.gov For instance, a compound with two hydroxy groups and one methoxy group on the phenyl ring demonstrated the strongest antibacterial activity against Enterococcus faecalis. nih.gov This suggests that modifications to the substitution pattern of the hydroxybenzamide core can be a fruitful strategy for optimizing the biological profile of these compounds.

| Compound | Substitution on Benzamide Core | Antiproliferative Activity IC50 (µM) against MCF-7 cells | Antibacterial Activity MIC (µM) against E. faecalis |

|---|---|---|---|

| Analogue A | 2,4-dihydroxy-3-methoxy | >50 | 8 |

| Analogue B | 3,4-dimethoxy | 10.4 | >64 |

| Analogue C | 4-hydroxy-3-methoxy | 3.1 | 32 |

Investigation of Linker Region Modifications and their Pharmacological Impact

The amide bond in this compound serves as a linker between the two aromatic rings. While direct modification of the amide bond itself is less common, the concept of a "linker region" can be expanded to include the atoms immediately surrounding the amide bond or the replacement of the amide bond with a bioisostere.

Furthermore, studies on other classes of molecules have shown that modifications to the linker can have a significant impact on biological activity. For example, in short interfering RNAs (siRNAs), replacing the phosphodiester backbone with amide linkages has been shown to modulate their function, with some modifications even enhancing RNAi activity. nih.gov This demonstrates the principle that linker modifications can be a powerful tool for optimizing the pharmacological properties of a molecule.

Pharmacological Profile and Biological Activities of N 4 Fluorophenyl 3 Hydroxybenzamide and Its Derivatives

Anti-Cancer Activities

Benzamide (B126) derivatives have been a focal point of anti-cancer research due to their ability to interfere with the cellular machinery that drives tumor growth and survival.

A significant body of research demonstrates that N-(4-fluorophenyl)-3-hydroxybenzamide and its analogs possess potent antiproliferative properties against a variety of cancer cell lines. For instance, the derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) has shown effective growth inhibition against both solid and non-solid tumor cells. nih.gov It exhibited notable potency against HepG2 liver cancer cells with a half-maximal inhibitory concentration (IC₅₀) value of 1.30 μM, which is over 13 times more potent than the established inhibitor SAHA (IC₅₀ of 17.25 μM). nih.gov This compound also displayed strong activity against other cell lines, including U937, H460, HELA, and K562, with IC₅₀ values of 0.55 μM, 4.73 μM, 1.41 μM, and 1.31 μM, respectively. nih.gov

Similarly, other benzamide derivatives have demonstrated significant inhibitory capabilities. Certain 4-methylbenzamide (B193301) derivatives containing purine (B94841) substituents showed high activity against leukemic cell lines, with IC₅₀ values as low as 1.42 μM for HL-60 and 2.27 μM for K562. nih.gov The synthetic retinoid N-(4-hydroxyphenyl)retinamide (HPR), which shares a similar structural motif, caused a dramatic inhibition of cell proliferation in malignant T-cells. nih.gov Furthermore, studies on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives identified compounds with good antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cells. nih.gov

The following table summarizes the antiproliferative activity of various benzamide derivatives against different cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (μM) |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | Liver Cancer | 1.30 nih.gov |

| FNA | U937 | Leukemia | 0.55 nih.gov |

| FNA | H460 | Lung Cancer | 4.73 nih.gov |

| FNA | HELA | Cervical Cancer | 1.41 nih.gov |

| FNA | K562 | Leukemia | 1.31 nih.gov |

| 4-methylbenzamide derivative | HL-60 | Leukemia | 1.42 nih.gov |

| 4-methylbenzamide derivative | K562 | Leukemia | 2.27 nih.gov |

| Thiophene substituted HPPB derivative | HCT116 | Colon Carcinoma | 0.3 nih.gov |

| Benzo[d] researchgate.netorientjchem.orgdioxole HPPB derivative | A549 | Lung Cancer | 0.4 nih.gov |

The anti-cancer effects of many benzamide derivatives are linked to their ability to modulate critical oncogenic signaling pathways. A primary target in this regard is the Epidermal Growth Factor Receptor (EGFR), a membrane tyrosine kinase that is often mutated or overexpressed in various cancers, particularly non-small-cell lung cancer (NSCLC). researchgate.netmdpi.com EGFR signaling is central to cell growth, proliferation, and survival. mdpi.com

Derivatives of this compound can function as EGFR tyrosine kinase inhibitors (TKIs). researchgate.net These small-molecule inhibitors typically act by competing with adenosine (B11128) triphosphate (ATP) at its binding site within the kinase domain of the EGFR protein. mdpi.comhumanjournals.com This competition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cancer cell proliferation, such as the RAS/ERK and PI3K/AKT pathways. mdpi.com Third-generation EGFR TKIs have been developed to be highly selective for mutant forms of EGFR, such as T790M, while sparing the wild-type receptor, which reduces toxicity. nih.gov The acrylamide (B121943) group present in some of these inhibitors can form an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket, enhancing their inhibitory potency. humanjournals.com

Beyond inhibiting proliferation, this compound derivatives can actively induce cancer cell death through the initiation of apoptosis and by causing cell cycle arrest. Studies on the derivative FNA found that its antitumor activity is linked to the promotion of apoptosis and arrest of the cell cycle in the G2/M phase. nih.gov Similarly, novel 4-hydroxybenzoic acid derivatives, acting as pan-HDAC inhibitors, were found to arrest cell cycle progression and trigger apoptotic cell death in cancer cells without harming normal cells. nih.gov

The related compound N-(4-hydroxyphenyl)retinamide (HPR) has been shown to induce G₀/G₁ arrest and massive apoptosis in malignant T-cell lines. nih.gov In certain cell lines, HPR-induced apoptosis was associated with the activation of caspases 8, 9, and 3. nih.gov Other research has shown that some benzamide derivatives can potently induce cell-cycle arrest at the G2 phase. nih.gov This disruption of the normal cell cycle prevents cancer cells from dividing and propagating, ultimately leading to their elimination.

Anti-Inflammatory and Immunomodulatory Effects

In addition to their anti-cancer properties, this compound and its analogs exhibit significant anti-inflammatory and immunomodulatory activities. These effects are primarily achieved by targeting key mediators and signaling pathways involved in the inflammatory response.

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, but its excessive production by enzymes like inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. dovepress.com Several studies have demonstrated that compounds structurally related to this compound can effectively inhibit the production of NO in inflammatory cells like macrophages. researchgate.netscielo.br

The mechanism often involves the suppression of iNOS expression. researchgate.net Research has established a link between EGFR inhibition and the inactivation of pathways that lead to iNOS expression, thereby reducing the production of NO and other pro-inflammatory cytokines. researchgate.net For example, flavonoid compounds have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition of NO production is a key mechanism by which these compounds can modulate immune and inflammatory reactions. dovepress.comnih.gov

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) are pivotal regulators of inflammation and are constitutively active in many cancers. nih.gov They control the expression of a wide array of genes involved in cell proliferation, survival, and the production of inflammatory mediators. nih.gov

This compound derivatives can exert their anti-inflammatory effects by downregulating these key transcription factors. The inhibition of upstream signaling molecules, such as EGFR, has been documented to inactivate NF-κB. researchgate.net This inactivation prevents NF-κB from translocating to the nucleus and initiating the transcription of pro-inflammatory genes, including those for iNOS and cytokines like TNF-α and IL-6. researchgate.net Similarly, silencing STAT3 in macrophages has been shown to reduce the expression of inflammatory chemokines and the immune checkpoint ligand PD-L1, highlighting its role in inflammation and immunosuppression. nih.gov The crosstalk and cooperation between NF-κB and STAT3 are crucial for promoting tumorigenesis, making them important targets for therapeutic intervention. nih.gov

Impact on Matrix Metalloproteinase Activity (e.g., MMP-13)

Matrix metalloproteinase-13 (MMP-13), or collagenase 3, is a key enzyme in the degradation of type II collagen, playing a significant role in the pathology of conditions like osteoarthritis and cancer metastasis. nih.govpatsnap.compatsnap.com Its overactivity leads to excessive breakdown of the extracellular matrix. patsnap.com Consequently, the development of selective MMP-13 inhibitors is a significant therapeutic goal. patsnap.comufl.edu

While direct studies on this compound are not extensively detailed in the provided research, the activity of structurally related compounds highlights the potential for this scaffold in MMP-13 inhibition. MMP-13 inhibitors often work by binding to the enzyme's active site, blocking its collagen-degrading activity. patsnap.com Research into selective inhibitors has identified compounds that interact with secondary substrate binding sites, known as exosites, which can offer greater selectivity over other MMP family members. ufl.edu

Derivatives of N-hydroxybutanamide, which share a similar amide core structure, have been synthesized and evaluated for their ability to inhibit various matrix metalloproteinases. nih.gov For instance, the iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide demonstrated inhibitory activity against MMP-2, MMP-9, and MMP-14 with IC50 values around 1–1.5 μM. nih.gov Such findings suggest that modifications to the benzamide structure could yield potent MMP inhibitors.

Furthermore, a class of pyrimidinedione-based compounds, some featuring a fluorophenyl group, have been identified as selective, allosteric inhibitors of MMP-13. ufl.edu These compounds are thought to interact with a collagen-binding exosite, representing a distinct mechanism from active-site inhibitors. ufl.edu

Table 1: Inhibitory Activity of Selected MMP Inhibitors This table is representative of data on related compound classes, as specific data for this compound was not available in the search results.

| Compound Class | Target MMPs | IC50 (µM) | Source |

|---|

Antimicrobial Activities

Antibacterial Spectrum and Potency (e.g., against Mycobacterium tuberculosis)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antibacterial agents. nih.govnih.gov Compounds structurally related to this compound, such as salicylanilides and benzohydrazides, have shown promising activity against Mtb. nih.govnih.gov

A high-throughput screen identified N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, a salicylanilide (B1680751), as a lead compound against Mtb. nih.gov Structure-activity relationship studies on this series revealed that a free phenolic hydroxyl group is crucial for activity, and the presence of electron-withdrawing groups on the aniline (B41778) ring enhances potency. nih.gov This suggests that the 3-hydroxy group and the 4-fluoro substituent of this compound are important features for potential antimycobacterial activity.

Another related class of compounds, fluorophenylbenzohydrazides, has been investigated as inhibitors of tryptophan biosynthesis in Mtb, a pathway essential for the bacterium's survival. nih.gov Several benzohydrazide (B10538) derivatives displayed significant activity against Mtb, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov

Table 2: Antimycobacterial Activity of Benzohydrazide Derivatives against M. tuberculosis

| Compound Class | Activity Metric (MIC) | Value (µM) | Source |

|---|

Antifungal Efficacy

Benzamide derivatives have been explored for their potential as antifungal agents. Studies on novel N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety showed significant bioactivity against various plant pathogenic fungi. semanticscholar.org

In one study, several synthesized compounds exhibited better in vitro antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea at a concentration of 50 μg/mL than the commercial fungicide pyrimethanil. semanticscholar.org For example, compound 4q in the study showed inhibition rates of 98.5% against B. dothidea, 92.0% against Phomopsis sp., and 98.5% against B. cinerea. semanticscholar.org Structure-activity relationship analysis indicated that substituents on the phenyl rings are directly related to the antifungal potency. semanticscholar.org

Similarly, benzamide derivatives containing a triazole moiety have demonstrated good activity against several phytopathogenic fungi. nih.gov The presence of a fluorine or chlorine atom on the benzene (B151609) ring was found to significantly improve antifungal activity. nih.gov One compound from this series, 6k, showed a broad antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov

Table 3: Antifungal Activity of N-Phenylbenzamide Derivatives

| Fungal Species | Test Compound | Inhibition Rate (%) at 50 µg/mL | Source |

|---|---|---|---|

| Botryosphaeria dothidea | 4q | 98.5 | semanticscholar.org |

| Phomopsis sp. | 4q | 92.0 | semanticscholar.org |

| Botrytis cinerea | 4q | 98.5 | semanticscholar.org |

Antiviral Properties

The N-phenylbenzamide scaffold has served as a basis for the development of novel antiviral agents. A series of these derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV71), a significant pathogen causing hand-foot-mouth disease. researchgate.netmdpi.com One derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against several EV71 strains with IC50 values in the low micromolar range (5.7 to 12 µM). researchgate.netmdpi.com

In another line of research, N-phenylbenzamide derivatives have been investigated for their anti-Hepatitis B virus (HBV) activity. nih.govnih.gov These compounds are believed to exert their antiviral effects by increasing the intracellular levels of APOBEC3G (A3G), a protein capable of inhibiting HBV replication. nih.govnih.gov A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated potent anti-HBV activity against both wild-type (IC50: 1.99 µM) and drug-resistant HBV strains (IC50: 3.30 µM). nih.govnih.gov

Table 4: Antiviral Activity of Selected N-Phenylbenzamide Derivatives

| Virus | Compound | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Enterovirus 71 (EV71) | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | IC50 | 5.7 - 12 | mdpi.com |

| Hepatitis B Virus (HBV) - Wild Type | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | IC50 | 1.99 | nih.govnih.gov |

Enzyme Inhibition Profiles

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a key strategy in cancer therapy. nih.govnih.gov N-hydroxybenzamide derivatives are a well-established class of HDAC inhibitors, typically functioning as zinc-chelating moieties within the enzyme's active site. nih.govnih.gov

Several studies have focused on designing and synthesizing novel N-hydroxybenzamide derivatives as potential HDAC inhibitors. nih.govnih.gov For instance, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were found to possess inhibitory activity against HDACs, with some compounds showing IC50 values as low as 0.3 µM. nih.govnih.gov The thiophene-substituted derivative from this series, 5j, exhibited better inhibition of HDAC1 and HDAC8 than the approved drug SAHA (vorinostat). nih.gov

The substitution pattern on the benzamide core is critical for both potency and isoform selectivity. A screen for HDAC6 inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent and selective leads. researchgate.net Further modification into constrained heterocyclic analogues enhanced this selectivity. researchgate.net Similarly, fluorine substitution on a benzamide lead compound led to the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which showed class I selectivity and was particularly potent against HDAC3 (IC50: 95.48 nM). nih.gov

Table 5: HDAC Inhibitory Activity of Benzamide and N-Hydroxybenzamide Derivatives

| Compound/Derivative Class | Target HDAC Isoform(s) | Activity Metric (IC50) | Value | Source |

|---|---|---|---|---|

| N-hydroxybenzamide derivatives | HDACs (general) | IC50 | 1 - 17 µM | nih.gov |

| Thiophene substituted HPPB derivative (5j) | HDAC1, HDAC8 | IC50 | Better than SAHA | nih.gov |

| Benzo[d] nih.govnih.govdioxole HPPB derivative (5t) | HDACs (general) | IC50 | 0.4 µM | nih.gov |

| 4-(Aminomethyl)-N-hydroxybenzamide derivative (1a) | Acetyl tubulin (cellular HDAC6 substrate) | IC50 | 0.46 µM | researchgate.net |

Molecular Mechanisms of Action of N 4 Fluorophenyl 3 Hydroxybenzamide

Identification and Validation of Molecular Targets

Based on its chemical structure, N-(4-fluorophenyl)-3-hydroxybenzamide is putatively identified as an inhibitor of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.gov The benzamide (B126) functional group is a well-characterized zinc-binding group (ZBG) found in numerous HDAC inhibitors (HDACis), suggesting that this compound likely targets these zinc-dependent enzymes. nih.govnih.gov

HDAC enzymes are categorized into four main classes based on their homology. Benzamide-containing inhibitors typically show selectivity for Class I and II HDACs. nih.govresearchgate.net For instance, Entinostat, a benzamide derivative, is selective for HDAC1, 2, and 3. mdpi.com The inhibitory activity of this compound would be expected to fall within these classes, though its specific isoform selectivity profile has not been publicly documented. Validation of these molecular targets would require further enzymatic assays and cellular studies.

Table 1: Classes of Zinc-Dependent Histone Deacetylases and Benzamide Inhibitor Selectivity

| HDAC Class | Isoforms | General Selectivity of Benzamide Inhibitors |

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Generally targeted by benzamide inhibitors. researchgate.netmdpi.com |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Can be targeted by some benzamide derivatives. |

| Class IIb | HDAC6, HDAC10 | Can be targeted by some benzamide derivatives. |

| Class IV | HDAC11 | Activity of benzamides is less characterized. |

Elucidation of Protein-Ligand Interactions at the Molecular Level

The interaction of this compound with its putative HDAC targets can be inferred from the binding modes of other benzamide and hydroxamic acid-based inhibitors. nih.govmdpi.com The canonical pharmacophore model for an HDAC inhibitor consists of three key components: a cap group, a linker, and a zinc-binding group (ZBG). In this compound, the 4-fluorophenyl group would serve as the "cap," interacting with residues at the rim of the HDAC active site channel. The 3-hydroxybenzamide (B181210) moiety functions as both the linker and the crucial ZBG.

Molecular docking studies of similar benzamide inhibitors reveal key interactions:

Zinc Coordination : The primary interaction involves the chelation of the catalytic zinc ion (Zn²⁺) in the active site. It is hypothesized that both the carbonyl oxygen of the amide and the adjacent 3-hydroxyl group of this compound form a bidentate coordination with the zinc ion. nih.gov This mode of binding is crucial for inhibiting the deacetylase activity of the enzyme.

Hydrogen Bonding : The amide N-H group can form hydrogen bonds with amino acid residues deep within the active site tunnel. The 3-hydroxyl group is also predicted to establish hydrogen bond interactions with key residues, such as histidine, which is involved in the catalytic mechanism. nih.gov

Hydrophobic and Aromatic Interactions : The phenyl rings of the compound likely engage in hydrophobic and π-π stacking interactions with aromatic residues lining the enzyme's active site channel, contributing to binding affinity and stability.

Table 2: Predicted Protein-Ligand Interactions for this compound in an HDAC Active Site

| Interacting Moiety of Ligand | Type of Interaction | Putative Interacting Enzyme Residues |

| 3-hydroxyl group & Amide carbonyl | Zinc Chelation | Catalytic Zn²⁺ ion |

| 3-hydroxyl group | Hydrogen Bond | Histidine, Aspartic Acid |

| Amide N-H | Hydrogen Bond | Aspartic Acid, Histidine |

| Phenyl and Fluorophenyl rings | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine |

Mechanistic Basis for Cellular and Pathway Modulation

The primary mechanistic basis for the cellular activity of this compound is its presumed inhibition of HDAC enzymes through zinc chelation. HDACs are zinc-dependent metalloenzymes that require a Zn²⁺ ion in their active site for catalysis. nih.gov By binding to and sequestering this zinc ion, this compound would block the enzyme's ability to remove acetyl groups from its substrates.

The mechanism of inhibition by benzamides is understood to be competitive, where the inhibitor vies with the acetylated lysine substrate for access to the active site. nih.gov The 3-hydroxybenzamide core is critical to this function. Studies on inhibitors with a similar 3-hydroxy-isoxazole ZBG have shown that the hydroxyl group and an adjacent heteroatom can form a stable bidentate coordination with the zinc ion, effectively mimicking the transition state of the deacetylation reaction. nih.gov This strong interaction is the foundation of the compound's inhibitory potency.

The fluorination of the phenyl cap group can also influence the compound's activity. The introduction of fluorine can alter physicochemical properties such as lipophilicity and metabolic stability, and can also lead to specific halogen bonding interactions within the protein's active site, potentially enhancing binding affinity and selectivity for certain HDAC isoforms. nih.gov

In a cellular context, the inhibition of HDACs by a compound like this compound leads to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of genes that may have been silenced. This modulation of gene expression is the underlying mechanism for the observed effects of HDAC inhibitors in various disease models.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Comprehensive SAR Studies for N-(4-fluorophenyl)-3-hydroxybenzamide Series

Significance of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a crucial functional group in many biologically active molecules, and its role in the this compound series is no exception. Phenolic hydroxyl groups are known to be excellent hydrogen bond donors, a property that is pivotal for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov The interaction of the hydroxyl group with the π-electrons of the benzene (B151609) ring imparts special properties, including the ability to generate stabilized free radicals, which is a key aspect of their antioxidant activity. nih.gov

Influence of Substitutions on the para-Fluorophenyl Moiety

The N-phenyl moiety of N-phenylbenzamide derivatives is a critical component for their biological activity, and substitutions on this ring can lead to significant changes in efficacy. mdpi.com The presence of a fluorine atom at the para-position of the phenyl ring in this compound has profound implications for its physicochemical properties and, consequently, its biological activity. Fluorine is a highly electronegative atom with a small van der Waals radius, comparable to that of a hydrogen atom. tandfonline.com Its introduction into a molecule can modulate several parameters, including lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net

The substitution of hydrogen with fluorine can block sites of oxidative metabolism, thereby increasing the metabolic stability and bioavailability of a drug. tandfonline.com Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing its interaction with biological targets. benthamscience.com SAR studies on various N-phenylbenzamide series have demonstrated that the nature and position of substituents on the N-phenyl ring are critical for activity. For instance, in a series of imidazole-based N-phenylbenzamide derivatives, a para-substituted fluorine group displayed the highest anticancer activity. nih.gov Conversely, the introduction of a chlorine atom or a nitro-group on the same benzene ring has been shown to decrease the anti-proliferative activity in other N-substituted benzamide (B126) derivatives. researchgate.net

To illustrate the impact of substitutions on the N-phenyl ring, the following table summarizes SAR findings from a study on N-phenylbenzamide derivatives as potential anticancer agents. nih.gov

| Compound | Substitution on N-phenyl ring | Position | IC50 (µM) on a specific cancer cell line |

| 4a | -H | - | >50 |

| 4b | -NO2 | ortho | >50 |

| 4c | -NO2 | meta | >50 |

| 4d | -CH3 | ortho | 15.2 |

| 4e | -OCH3 | ortho | 11.1 |

| 4f | -F | para | 7.5 |

| 4g | -Cl | para | 18.9 |

| 4h | -OCH3 | para | 9.8 |

| 4i | -Br | para | 25.6 |

| 4j | -NO2 | para | >50 |

This table is for illustrative purposes and is based on data from a study on imidazole-based N-phenylbenzamide derivatives to demonstrate the effect of substitutions. nih.gov

Conformational and Electronic Effects of Amide Linkage

The amide group's N-H and C=O moieties are excellent hydrogen bond donors and acceptors, respectively. ias.ac.in These hydrogen bonds play a crucial role in the binding of the molecule to its target protein, contributing to the stability of the ligand-receptor complex. nyu.edu The electronic properties of the amide linkage can be influenced by the substituents on the adjacent aromatic rings. The electron-withdrawing or electron-donating nature of these substituents can affect the electron density on the amide nitrogen and oxygen atoms, thereby modulating the strength of hydrogen bonds and other intermolecular interactions. researchgate.net Theoretical and experimental studies on substituted benzamides have shown that the torsional angle between the carbonyl group and the phenyl ring is an important conformational parameter. nih.gov The interplay between steric and electronic effects of the substituents determines the preferred conformation and, consequently, the biological activity.

QSAR Modeling for Predicting and Optimizing Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs. rsc.org

For the this compound series, a QSAR model would typically be developed using a dataset of analogs with known biological activities. Various molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to build a predictive model. imist.ma

A typical 2D-QSAR model takes the form of an equation:

Biological Activity = c0 + c1 * D1 + c2 * D2 + ... + cn * Dn

Where D1, D2, ... Dn are the molecular descriptors and c1, c2, ... cn are their respective coefficients.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. scilit.com These models generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity. For instance, a CoMFA or CoMSIA study on a series of benzamide derivatives might reveal that bulky, electropositive substituents are favored in a particular region, while electronegative groups are preferred in another. nih.govnih.gov

While a specific QSAR model for the this compound series is not detailed in the available literature, studies on related N-phenylbenzamides and other benzamide derivatives have successfully employed QSAR to elucidate their mechanisms of action and guide the design of new compounds. nih.govnih.govigi-global.com These studies highlight the importance of descriptors such as molecular weight, total energy, electrophilicity index, molar refractivity, and logP in predicting the antimicrobial or other biological activities of N-phenylbenzamides. nih.gov The development of a robust and predictive QSAR model for the this compound series would be a valuable tool for the rational design and optimization of new therapeutic agents based on this scaffold.

Computational Chemistry and Spectroscopic Characterization of N 4 Fluorophenyl 3 Hydroxybenzamide

Preclinical Development and Lead Optimization of N 4 Fluorophenyl 3 Hydroxybenzamide As a Drug Candidate

In Vitro Pharmacological Evaluation Assays

In vitro pharmacological assays are foundational to understanding the biological activity of a drug candidate at the cellular and molecular level. These studies are conducted in a controlled laboratory setting, outside of a living organism, and provide initial insights into the compound's mechanism of action, potency, and selectivity.

Cell-Based Functional Assays for Efficacy and Selectivity

Cell-based functional assays are instrumental in determining how N-(4-fluorophenyl)-3-hydroxybenzamide affects cellular functions. These assays utilize living cells, which can be primary cells isolated from tissues, immortalized cell lines, or genetically engineered cells that express a specific target of interest. The primary goals of these assays are to demonstrate the compound's efficacy in producing a desired biological response and to assess its selectivity for the intended target over other cellular components.

The selection of appropriate cell lines is crucial and is dictated by the therapeutic target of the drug candidate. For instance, if this compound is being investigated as an anti-cancer agent, cell lines derived from various types of tumors would be employed. The efficacy would then be measured by assessing parameters such as cell viability, proliferation, apoptosis (programmed cell death), or specific signaling pathways.

Selectivity is a critical parameter to minimize off-target effects. This is often evaluated by testing the compound on a panel of different cell lines that may or may not express the intended target. A highly selective compound will exhibit potent activity in target-expressing cells with minimal effect on other cell types.

Table 1: Representative Data from Cell-Based Functional Assays

| Cell Line | Target Expression | Assay Type | Endpoint Measured | This compound Activity (IC₅₀/EC₅₀) |

| Target Cell Line A | High | Proliferation Assay | Inhibition of Cell Growth | Data not available |

| Control Cell Line B | Low/None | Proliferation Assay | Inhibition of Cell Growth | Data not available |

| Target Cell Line C | High | Apoptosis Assay | Induction of Caspase Activity | Data not available |

IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) are key metrics of a drug's potency.

Enzyme Inhibition Assays

If the molecular target of this compound is an enzyme, specific enzyme inhibition assays are conducted to quantify its inhibitory potency. These assays directly measure the interaction between the compound and the purified enzyme. The data generated from these assays, typically the IC₅₀ value, indicates the concentration of the compound required to inhibit 50% of the enzyme's activity.

The mechanism of inhibition can also be elucidated through these studies, determining whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. This information is vital for understanding how the drug interacts with its target and can guide further lead optimization efforts.

Table 2: Illustrative Enzyme Inhibition Assay Data

| Target Enzyme | Assay Principle | This compound IC₅₀ |

| Enzyme X | Fluorometric | Data not available |

| Enzyme Y (Off-target) | Colorimetric | Data not available |

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, the evaluation of this compound would progress to in vivo studies in animal models. These studies are essential to understand how the compound behaves in a complex, living system and to gather evidence of its potential therapeutic efficacy.

Selection and Application of Relevant Preclinical Disease Models

The choice of an appropriate animal model is critical for the relevance of the in vivo studies. The selected model should mimic the human disease or condition that this compound is intended to treat. For example, if the compound is being developed for an inflammatory disease, a rodent model of induced inflammation, such as collagen-induced arthritis, would be suitable. For oncology indications, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.

The application of these models involves administering the compound to the diseased animals and comparing the outcomes to a control group that receives a placebo.

Assessment of Pharmacological Response and Efficacy in Animal Systems

The efficacy of this compound in these animal models is assessed by measuring relevant pharmacological responses. These endpoints are disease-specific and can include tumor growth inhibition, reduction in inflammatory markers, or improvement in behavioral scores. The goal is to establish a dose-response relationship, identifying the range of doses at which the compound produces a therapeutic effect.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Animal Models

Pharmacokinetic (PK) studies investigate what the body does to the drug, while pharmacodynamic (PD) studies examine what the drug does to the body. The integration of PK and PD data is crucial for optimizing the dosing regimen.

PK studies in animal models determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Key parameters measured include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the half-life (t₁/₂) of the compound.

PD studies correlate the concentration of the drug in the body with its pharmacological effect. This helps in understanding the duration of action and the concentration required at the target site to achieve the desired therapeutic outcome.

Table 3: Example Pharmacokinetic Parameters in an Animal Model

| Parameter | Route of Administration | Value |

| Cmax (Maximum Concentration) | Oral | Data not available |

| Tmax (Time to Cmax) | Oral | Data not available |

| t₁/₂ (Half-life) | Oral | Data not available |

| Bioavailability (%) | Oral | Data not available |

Future Research Directions and Translational Perspectives for N 4 Fluorophenyl 3 Hydroxybenzamide

Exploration of Novel Therapeutic Indications (e.g., Nonalcoholic Fatty Liver Disease, Nonalcoholic Steatohepatitis, Chronic Kidney Disease)

The exploration of N-(4-fluorophenyl)-3-hydroxybenzamide for novel therapeutic indications, particularly in metabolic and renal diseases, represents a promising area of research. The rationale for investigating its potential in conditions such as Nonalcoholic Fatty Liver Disease (NAFLD), Nonalcoholic Steatohepatitis (NASH), and Chronic Kidney Disease (CKD) is rooted in the known biological activities of related substituted benzamide (B126) compounds.

Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): The progression of NAFLD to the more severe NASH involves complex pathophysiological processes, including inflammation and fibrosis. There is a significant unmet medical need for effective therapies for NASH. ucsd.edu Research into benzamide derivatives has shown potential in modulating pathways relevant to liver disease. For instance, certain benzimidazoisoquinoline derivatives have demonstrated anti-fibrotic potential in preclinical models of hepatic fibrosis. nih.gov Future studies should therefore investigate the effects of this compound in established in vitro and in vivo models of NAFLD and NASH. Key parameters to assess would include its impact on lipid accumulation in hepatocytes, inflammatory cytokine production, and the activation of hepatic stellate cells, which are central to liver fibrosis.

Chronic Kidney Disease (CKD): The pathophysiology of CKD involves progressive loss of kidney function, often accompanied by inflammation and fibrosis. The therapeutic potential of substituted benzamides in conditions affecting the central nervous system is well-documented, suggesting a capacity to interact with key biological targets. researchgate.netnih.gov Investigating the potential reno-protective effects of this compound is a logical next step. Research should focus on its ability to mitigate renal inflammation, reduce fibrosis, and preserve glomerular and tubular function in preclinical models of CKD.

Advanced Mechanistic Dissection and Target Validation

A critical aspect of advancing this compound towards clinical application is a thorough understanding of its mechanism of action. This involves identifying its molecular targets and elucidating the downstream signaling pathways it modulates.

Target Identification: Initial efforts should focus on identifying the specific protein(s) with which this compound interacts. A variety of techniques can be employed, including affinity chromatography, chemical proteomics, and computational docking studies. Given the structural similarities to other biologically active benzamides, potential targets could include enzymes, G protein-coupled receptors (GPCRs), or ion channels. For example, some substituted benzamides are known to interact with dopamine (B1211576) receptors. nih.gov

Pathway Analysis: Once a primary target is identified, subsequent studies should delineate the downstream signaling cascades affected by the compound. This could involve transcriptomic and proteomic analyses of cells or tissues treated with this compound to identify changes in gene and protein expression. Validating these pathways will be crucial to understanding the compound's therapeutic effects and potential side effects.

Rational Design of Next-Generation Fluorinated Benzamide Derivatives

The principles of rational drug design can be applied to optimize the therapeutic potential of this compound. The strategic placement of the fluorine atom on the phenyl ring is known to influence properties such as metabolic stability and binding affinity. tandfonline.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationship is fundamental. This involves synthesizing a library of analogs with modifications to the core benzamide scaffold. For instance, the position and number of fluorine substituents on the aromatic rings can be varied. researchgate.net Additionally, modifications to the hydroxyl group on the benzamide ring could be explored to understand its role in target engagement. These analogs would then be evaluated in biological assays to determine how structural changes impact potency and selectivity.

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-3-hydroxybenzamide, and how can reaction conditions be optimized?

The synthesis of benzamide derivatives typically involves coupling a carboxylic acid with an amine. For This compound, a plausible method uses 3-hydroxybenzoic acid and 4-fluoroaniline with coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Key parameters include maintaining low temperatures (e.g., -50°C) to minimize side reactions and using anhydrous solvents to prevent hydrolysis. Yield optimization may require adjusting stoichiometry (e.g., 1.2:1 molar ratio of acid to amine) and reaction time (12-24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The 3-hydroxy group will show a broad singlet (~δ 9-10 ppm in H NMR), while the 4-fluorophenyl substituent will exhibit splitting patterns in aromatic regions. Infrared (IR) spectroscopy can confirm amide bond formation (C=O stretch ~1650-1680 cm) and hydroxyl groups (~3200-3500 cm). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural data .

Q. How can solubility challenges for this compound be addressed in biological assays?

The compound’s hydrophobicity (due to the fluorophenyl group) may limit aqueous solubility. Strategies include:

- Using co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound.

- Formulating with cyclodextrins or liposomes to enhance bioavailability.

- Modifying pH for ionizable groups (e.g., deprotonating the hydroxyl group at alkaline pH) .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorine position, hydroxyl group) influence the biological activity of this compound?

Structure-Activity Relationship (SAR) studies on similar benzamides reveal that:

- The 4-fluorophenyl group enhances metabolic stability and membrane permeability via increased lipophilicity.

- The 3-hydroxy moiety may participate in hydrogen bonding with target proteins, affecting binding affinity. Comparative studies with analogs (e.g., N-(4-chlorophenyl)-3-hydroxybenzamide) could quantify electronic effects of halogens .

Q. What computational methods are suitable for modeling this compound interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) can predict binding modes with enzymes or receptors. For force field parameterization, the General Amber Force Field (GAFF) is compatible with organic molecules and provides reliable estimates of conformational energies and intermolecular interactions. MD simulations (using AMBER or GROMACS) can assess stability of ligand-target complexes over time .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

- Standardizing protocols (e.g., ATP-based viability assays vs. microscopy-based apoptosis detection).

- Validating target engagement with orthogonal methods (e.g., surface plasmon resonance for binding affinity).

- Replicating studies under controlled metabolic conditions (e.g., cytochrome P450 inhibitors to assess stability) .

Q. What strategies improve the metabolic stability of this compound for in vivo applications?

Fluorination at the para-position already reduces susceptibility to oxidative metabolism. Additional approaches include:

- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to block CYP450-mediated degradation.

- Prodrug derivatization (e.g., acetylating the hydroxyl group for delayed release).

- Deuterating labile C-H bonds to slow metabolic clearance .

Methodological Notes

- Synthetic Reproducibility : Use inert atmospheres (N/Ar) during coupling reactions to prevent oxidation of sensitive intermediates .

- Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw NMR simulations) to confirm peak assignments .

- Ethical Compliance : Adhere to in vitro research guidelines (e.g., avoiding bodily introduction of non-approved compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.